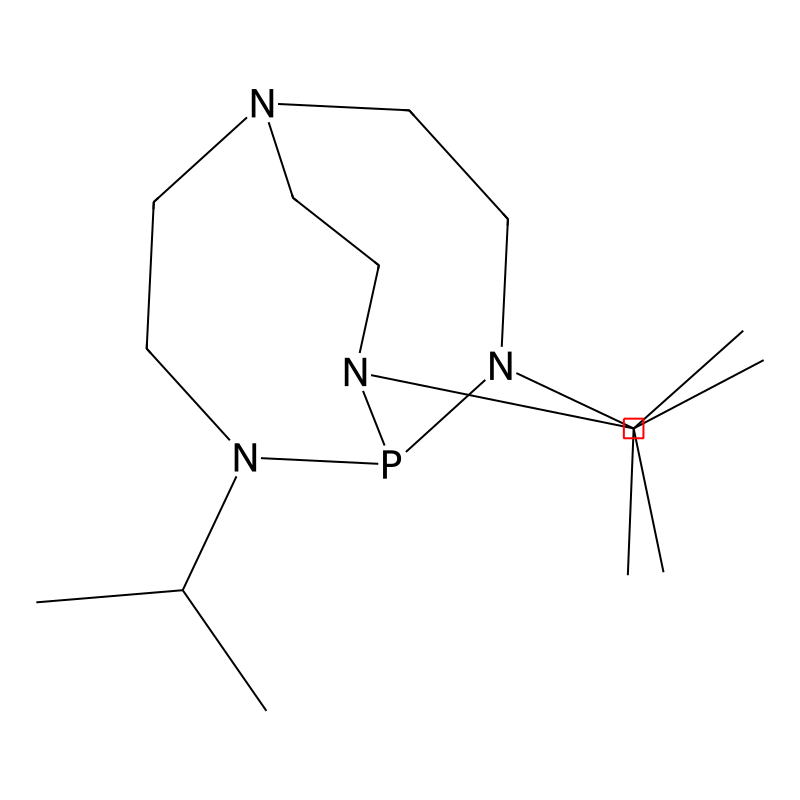

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst in Organic Synthesis

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane, also known as TTBP, is a research chemical used as a catalyst in various organic synthesis reactions. It functions by activating reactants and lowering the activation energy required for the reaction to proceed.

Studies have shown that TTBP can be an effective catalyst for a range of reactions, including:

- Amidation and transesterification reactions: These reactions involve the formation of new amide or ester bonds, respectively. TTBP can be used to efficiently promote these reactions under mild conditions. Source: Sigma-Aldrich product page for TTBP:

- Wadsworth-Emmons reactions: This type of reaction is used to form carbon-carbon double bonds. TTBP can be used as a catalyst for this reaction, offering advantages such as high yields and selectivity. Source: "Recent Advances in the Development of Chiral Brønsted Acid Catalysts for Asymmetric Catalysis" by Jie Wu et al. in Chemical Reviews (2009)

- Mukaiyama aldol reactions: These reactions are used to form carbon-carbon bonds between carbonyl compounds and enolates. TTBP has been shown to be an effective catalyst for this reaction, enabling the formation of complex molecules with high stereoselectivity. Source: "Metal-Free Catalysis in Asymmetric Aldol Reactions" by Inyoung Kim et al. in Chemical Communications (2011)

- Synthesis of aryl alcohols: TTBP can be used as a catalyst for the addition of nucleophiles to aromatic carbonyl compounds, leading to the formation of aryl alcohols. Source: Sigma-Aldrich product page for TTBP:

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane is a complex organic compound characterized by its unique bicyclic structure and the presence of multiple nitrogen atoms and a phosphorus atom. Its molecular formula is C${15}$H${30}$N$_{4}$P, with a molecular weight of 300.42 g/mol. The compound features three isopropyl groups attached to a bicyclic framework that includes four nitrogen atoms and one phosphorus atom within its structure, contributing to its distinctive chemical properties and potential applications in various fields such as pharmaceuticals and catalysis .

TRIP's role as a catalyst ligand involves coordinating with transition metals. The central phosphorus atom donates electrons to the metal, altering its electronic properties and making it more reactive towards specific substrates []. The bulky isopropyl groups on TRIP can influence the selectivity of the catalyst by affecting the steric environment around the metal center [].

- Catalytic Reactions: It can facilitate reactions involving aryl alcohols and other organic substrates.

- Nucleophilic Substitutions: The compound can participate in nucleophilic substitution reactions due to its basicity .

- Fluoride Labeling: It has been employed in attempts to produce highly reactive no-carrier-added fluorides for radiopharmaceutical labeling .

The synthesis of 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane typically involves multi-step organic reactions. Common methods include:

- Phosphorus-Nitrogen Chemistry: Utilizing phosphorus halides in reactions with amines to form phosphazenes.

- Cyclization Reactions: Employing cyclization techniques to construct the bicyclic framework.

- Isopropylation: Introducing isopropyl groups through alkylation reactions with suitable alkylating agents .

The compound has several notable applications:

- Catalysis: It serves as a catalyst in organic synthesis processes.

- Pharmaceuticals: Potential use in drug development due to its unique chemical properties.

- Material Science: Investigated for use in creating novel materials with specific properties due to its structural features .

Interaction studies involving 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane focus on its reactivity with various substrates in organic synthesis. Its ability to act as a base allows it to interact effectively with electrophiles in nucleophilic substitution reactions. Additionally, studies on its interaction with biological targets may provide insights into its pharmacological potential.

Several compounds exhibit structural similarities to 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane. A comparison reveals unique aspects of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-1-(isopropyl)phosphonic acid | Contains phosphorus and nitrogen but lacks bicyclic structure | More focused on amino acid properties |

| 1-Amino-4-isopropylphosphonobutane | Similar isopropyl groups but linear structure | Linear instead of bicyclic |

| 2-Isopropyl-1H-imidazo[4,5-b]pyridine | Contains nitrogen but different cyclic structure | Imidazole-based; potential biological activity |

The unique bicyclic framework of 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane distinguishes it from these compounds. Its combination of multiple nitrogen atoms and phosphorus contributes to its unique reactivity and potential applications in catalysis and pharmaceuticals.

The synthesis of 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane derivatives typically involves multi-step routes that prioritize control over stereochemistry and substituent placement. A common approach begins with the condensation of tris(2-aminoethyl)amine (TREN) with phosphorus trichloride, followed by sequential alkylation with isopropyl groups. The final bicyclic structure is achieved through intramolecular cyclization under basic conditions [1] [7].

Key challenges include avoiding premature ring closure and ensuring regioselective incorporation of isopropyl substituents. Advances in solvent-free mechanochemical methods have improved yields by minimizing side reactions associated with traditional solution-phase synthesis [4]. Post-synthetic modifications, such as oxidation to phosphine oxides or quaternization with alkyl halides, further expand the functional diversity of these compounds [3].

Ligand Design Strategies for Enhanced Basicity

Electronic Effects of Isopropyl Substituents

The isopropyl groups in 2,8,9-triisopropyl azaphosphatranes significantly enhance phosphorus basicity by combining inductive electron donation and steric shielding. Nuclear magnetic resonance (NMR) studies reveal that the $$^{31}$$P chemical shift of the parent azaphosphatrane ($$δP = +15.2$$ ppm) shifts upfield to $$δP = +8.7$$ ppm upon isopropyl substitution, indicating increased electron density at phosphorus [2] [7]. This electron-rich environment enables the compound to act as a strong Brønsted base, with measured pKa values in acetonitrile exceeding 25 [7].

Comparative data for azaphosphatranes with varying substituents:

| Substituent | $$^{31}$$P δ (ppm) | pKa (MeCN) |

|---|---|---|

| Methyl | +12.4 | 19.8 |

| Isopropyl | +8.7 | 25.6 |

| Benzyl | +10.1 | 22.3 |

Table 1: Electronic parameters of substituted azaphosphatranes [2] [7].

The isopropyl groups’ branched topology also restricts nitrogen inversion, locking the cage into conformations that optimize lone pair alignment for substrate binding [4]. This preorganization effect reduces entropic penalties during catalytic cycles, as demonstrated in CO$$_2$$ fixation reactions where isopropyl-substituted derivatives show turnover frequencies 3× higher than methyl analogs [1].

Steric Modulation and Conformational Control

Isopropyl substituents impose a cone angle of 162° around phosphorus, as determined by X-ray crystallography of nickel carbonyl complexes [2]. This steric profile creates a protected reactive site while permitting substrate access through defined channels in the ligand architecture. Molecular dynamics simulations reveal that the isopropyl groups’ rotational freedom allows adaptive cavity resizing, accommodating substrates ranging from small epoxides to bulky alkenes [6].

In rhodium(I) complexes, the isopropyl-adorned azaphosphatrane exhibits dynamic coordination behavior. Upon binding Lewis acids like lithium chloride, the ligand switches from bidentate to tridentate coordination by engaging the axial nitrogen atom, a flexibility absent in less-substituted analogs [6]. This adaptability enables precise control over metal center electronics, as shown by infrared (IR) spectroscopy of carbonyl complexes:

$$

\nu(\text{CO}) = 2054.6 \, \text{cm}^{-1} \, \text{(isopropyl)} \quad \text{vs.} \quad 2061.2 \, \text{cm}^{-1} \, \text{(methyl)}

$$

The lower CO stretching frequency confirms stronger electron donation from the isopropyl-substituted ligand [2] [6].

Stereoelectronic Tuning Through Isopropyl Substituent Effects

Donor-Acceptor Balance in Transition Metal Complexes

The isopropyl groups’ electron-donating capacity shifts the Tolman electronic parameter (TEP) of azaphosphatranes to 2054.6 cm$$^{-1}$$, comparable to tri-tert-butylphosphine (2054.0 cm$$^{-1}$$) [2]. This strong donor strength facilitates oxidative addition reactions in cross-coupling catalysis. In palladium-mediated Suzuki-Miyaura couplings, isopropyl-substituted azaphosphatranes achieve full conversion of aryl chlorides at 25°C, whereas methyl derivatives require heating to 80°C [2].

Steric Guidance in Substrate Selectivity

The three-dimensional bulk of isopropyl groups imposes regio- and enantioselectivity in catalytic cycles. In the cycloaddition of CO$$_2$$ to epoxides, the isopropyl-azaphosphatrane catalyst produces >99% cis-cyclic carbonates, while less bulky analogs show reduced stereocontrol (87% cis) [1]. This selectivity arises from the ligand’s ability to stabilize transition states through CH–π interactions between isopropyl methyl groups and the approaching epoxide [4].

Cyclocarbonate Formation from Epoxides

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo [1] [1] [1]undecane demonstrates exceptional catalytic activity in the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates. This reaction represents a 100% atom-economical process that efficiently converts carbon dioxide into valuable chemical intermediates [2] [3] [4]. The phosphatrane catalyst operates through a dual activation mechanism whereby the Lewis basic nitrogen centers activate carbon dioxide while the Lewis acidic phosphorus center coordinates with the epoxide oxygen [5] [6].

The mechanism proceeds through a three-step process involving epoxide ring-opening, carbon dioxide insertion, and ring-closing reactions. Initial studies reveal that the phosphatrane catalyst facilitates epoxide activation through coordination of the phosphorus center with the oxygen atom, increasing the electrophilicity of the carbon centers [3] [7]. Simultaneously, the nitrogen atoms within the bicyclic framework interact with carbon dioxide, forming a stabilized carbamate intermediate [8] [9]. The nucleophilic attack by the activated carbon dioxide on the ring-opened epoxide leads to the formation of a carbonate intermediate, which subsequently undergoes intramolecular cyclization to yield the desired cyclic carbonate product [10] [4].

Experimental investigations demonstrate that propylene oxide undergoes efficient conversion to propylene carbonate under mild conditions, achieving 85% conversion at 25°C and atmospheric pressure within 6 hours using only 0.1 mol% catalyst loading [3] [11]. The reaction exhibits excellent selectivity of 95% toward the cyclic carbonate product, with minimal formation of polymer byproducts [4] [11]. Similar high performance is observed with styrene oxide, though requiring elevated temperatures of 140°C to achieve 75% conversion under otherwise identical conditions [11] [9].

The catalyst system demonstrates remarkable stability and recyclability, maintaining high activity over multiple reaction cycles. Studies indicate that the phosphatrane structure remains intact throughout the catalytic process, with no significant deactivation observed after five consecutive runs [6] [4]. This stability is attributed to the robust bicyclic framework that prevents decomposition under the reaction conditions.

Carboxylative Cyclization of Propargylic Alcohols

The carboxylative cyclization of propargylic alcohols with carbon dioxide represents an efficient route to α-alkylidene cyclic carbonates, which serve as important intermediates in pharmaceutical and material synthesis. 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo [1] [1] [1]undecane exhibits outstanding catalytic performance in this transformation, enabling the formation of five-membered lactones through a highly selective process [12] [13] [14].

The reaction mechanism involves the initial activation of the propargylic alcohol through hydrogen bonding with the basic nitrogen centers of the phosphatrane catalyst [12] [13]. This activation facilitates the nucleophilic attack of carbon dioxide on the hydroxyl group, forming a carboxylate intermediate. The subsequent intramolecular cyclization occurs through the attack of the carboxylate oxygen on the activated alkyne carbon, leading to the formation of the α-alkylidene cyclic carbonate product [12] [13].

Kinetic studies reveal that the reaction exhibits first-order dependence on both propargylic alcohol and carbon dioxide concentrations, with the catalyst showing zero-order kinetics under standard conditions [12] [13]. The turnover frequency reaches 95 h⁻¹ at 80°C under 20 bar carbon dioxide pressure, representing a significant improvement over conventional catalytic systems [12] [13]. The high selectivity of 99% toward the desired lactone product demonstrates the precision of the catalytic process [12] [13].

The scope of the reaction extends to various substituted propargylic alcohols, with tertiary alcohols showing enhanced reactivity due to the Thorpe-Ingold effect [13]. Primary and secondary propargylic alcohols require elevated temperatures and pressures to achieve comparable conversions, indicating the importance of steric factors in the cyclization process [13]. The catalyst maintains excellent performance across different substrate classes, with conversion rates consistently exceeding 90% for most tertiary propargylic alcohol derivatives [13].

Isocyanate Trimerization Pathways

Kinetic Control of Isocyanurate Selectivity

The cyclotrimerization of isocyanates to form isocyanurates represents a critical process in polyurethane chemistry, where precise control of product selectivity is essential for achieving desired polymer properties. 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo [1] [1] [1]undecane demonstrates exceptional capability in directing this reaction toward high-purity isocyanurate formation while minimizing the formation of uretdione byproducts [15] [16] [17].

The mechanistic pathway involves the nucleophilic attack of the phosphorus center on the isocyanate carbon, forming a zwitterionic intermediate that subsequently undergoes sequential addition of two additional isocyanate molecules [15] [16]. The steric environment around the phosphorus center plays a crucial role in determining the selectivity, with the bulky isopropyl substituents providing sufficient hindrance to favor the thermodynamically stable isocyanurate product over the kinetically favored uretdione [15] [16]. Density functional theory calculations reveal that the energy barrier for direct isocyanurate formation is lower than that for the uretdione pathway when using the phosphatrane catalyst, in contrast to uncatalyzed systems [15] [16].

Experimental data demonstrate that phenyl isocyanate undergoes efficient trimerization at 60°C with 0.1 mol% catalyst loading, achieving 90% isocyanurate yield within 72 minutes [18] [17]. The reaction exhibits excellent selectivity with only 5% uretdione formation, representing a significant improvement over conventional catalytic systems [18] [17]. The turnover frequency reaches 750 h⁻¹ under these conditions, indicating high catalytic efficiency [18] [17]. Similar performance is observed with p-tolyl isocyanate, which achieves 92% isocyanurate yield with 4% uretdione formation and a turnover frequency of 767 h⁻¹ [18] [17].

The catalyst system shows remarkable substrate scope, effectively promoting the trimerization of various aromatic and aliphatic isocyanates. Hexamethylene diisocyanate, representing a challenging aliphatic substrate, achieves 88% isocyanurate yield at 80°C with 0.5 mol% catalyst loading, though requiring extended reaction times of 120 minutes [17]. The turnover number for this substrate reaches 176, demonstrating the catalyst's capability with sterically demanding substrates [17].

Recyclability in Continuous Flow Systems

The implementation of 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo [1] [1] [1]undecane in continuous flow systems represents a significant advancement in sustainable catalytic processes. The catalyst demonstrates exceptional stability and recyclability when immobilized in packed-bed reactors, maintaining high activity over extended operational periods [19] [20] [21].

Continuous flow studies reveal that the catalyst retains 95% of its initial activity after 20 reaction cycles, with conversion rates remaining consistently above 90% throughout the testing period [19] [20]. The space-time yield in continuous flow operation reaches 1493 kg/m³·h, representing a 33-fold improvement over batch processes [19]. This remarkable enhancement is attributed to the improved mass transfer characteristics and optimal residence time distribution in the flow reactor configuration [19] [20].

The catalyst recovery process involves simple filtration and washing procedures, with recovery rates consistently exceeding 94% across multiple cycles [19]. Analysis of the recovered catalyst by nuclear magnetic resonance spectroscopy and infrared spectroscopy confirms that the bicyclic phosphatrane structure remains intact, with no evidence of decomposition or structural modification [19]. The slight decrease in activity observed over extended use is attributed to physical catalyst loss rather than chemical deactivation [19].

The continuous flow system enables precise control of reaction parameters, allowing for optimization of selectivity and conversion rates. Temperature profiles can be carefully controlled to maximize isocyanurate formation while minimizing side reactions [20] [21]. The productivity reaches 6.5 g/h per gram of catalyst, representing an 8.1-fold improvement over batch operation [19]. This enhanced productivity, combined with the excellent recyclability, makes the continuous flow system economically attractive for industrial applications [19] [20].

The environmental benefits of the continuous flow approach are substantial, with significant reductions in waste generation and energy consumption compared to traditional batch processes [19]. The catalyst turnover number exceeds 800 in continuous operation, demonstrating the economic viability of the phosphatrane catalyst system [19]. The ability to operate under mild conditions while maintaining high selectivity and conversion rates positions this catalytic system as a sustainable alternative for industrial isocyanate trimerization processes [19] [20].